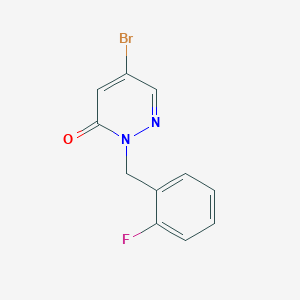

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

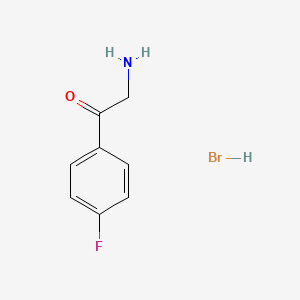

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one, also known as 5-BFB-P, is a small organic molecule with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring composed of a nitrogen atom and four carbon atoms. 5-BFB-P has been used in various studies due to its unique structure, which enables the molecule to interact with biological systems in various ways. Its applications range from drug discovery and development to material science.

Applications De Recherche Scientifique

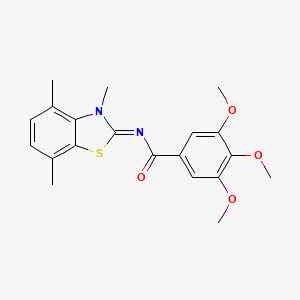

Myocardial Perfusion Imaging with PET

A study by Mou et al. (2012) focused on the synthesis and evaluation of 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with PET. These compounds demonstrated high heart uptake and low background uptake in animal models, indicating their promise as MPI agents (Mou et al., 2012).

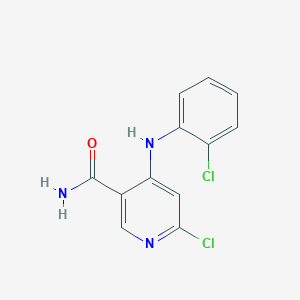

Anticancer Agent and Enzyme Inhibitor

Another study by Noma et al. (2020) synthesized a novel hydrazone compound with significant antioxidant activity and potent cytotoxic effects on cancer cell lines, surpassing cisplatin in efficacy. This research suggests potential applications in anticancer therapies (Noma et al., 2020).

Organic Synthesis and Chemical Reactions

The research by Kaji et al. (1984) explored the synthesis of pyridazino[4,5-e][1,3,4]thiadiazines and their transformation into pyrazolo[3,4-d]pyridazines. This work contributes to the field of organic chemistry by providing insights into ring transformations and the synthesis of novel heterocyclic compounds (Kaji et al., 1984).

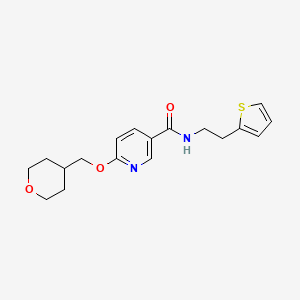

Cross-Coupling Reactions

Research by Rieke and Kim (2011) developed a synthetic route for 5-bromo-2-pyridylzinc iodide, demonstrating its utility in various coupling reactions. This work highlights the versatility of bromo-fluorobenzyl compounds in facilitating cross-coupling reactions for synthesizing complex organic molecules (Rieke & Kim, 2011).

Palladium-Catalyzed Cross-Coupling

Estevez, Coelho, and Raviña (1999) reported on the synthesis of (2H)-pyridazin-3-ones substituted at the 5-position through palladium-catalyzed cross-coupling reactions. This research opens avenues for creating a wide array of substituted pyridazinones, useful in various chemical and pharmacological studies (Estevez, Coelho, & Raviña, 1999).

Propriétés

IUPAC Name |

5-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-3-1-2-4-10(8)13/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBRASVEDUZDQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453884.png)

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)

![N-(2-bromobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2453898.png)